N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Catalog No.
S3311614
CAS No.
1119450-85-9
M.F
C14H15ClN4O3
M. Wt
322.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4...

CAS Number

1119450-85-9

Product Name

N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

IUPAC Name

N-(2-acetamidoethyl)-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

InChI

InChI=1S/C14H15ClN4O3/c1-9(20)16-6-7-17-14(21)11-4-2-10(3-5-11)13-18-12(8-15)22-19-13/h2-5H,6-8H2,1H3,(H,16,20)(H,17,21)

InChI Key

IQQAHVFRECYKDL-UHFFFAOYSA-N

SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl

N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is characterized by a benzamide structure that incorporates an acetylamino group and a chloromethyl-substituted oxadiazole moiety. The compound's unique structural features contribute to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Due to the lack of specific data, it is advisable to handle this compound with caution, assuming potential hazards common to organic chemicals. This may include:

  • Skin and eye irritation: The chloromethyl group can be a skin and eye irritant [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].
Typical of amides and oxadiazoles. Notably:

  • Nucleophilic Substitution: The chloromethyl group in the oxadiazole can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acetylation: The amino group can be acetylated further to enhance solubility or modify biological activity.

Research indicates that N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide exhibits notable biological activities:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains, potentially due to its ability to disrupt cellular processes.
  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro, making it a candidate for further development as an anticancer agent .

The synthesis of N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves several steps:

  • Formation of the Oxadiazole Ring: A precursor containing an appropriate carbon chain is reacted with chlorinated reagents to form the oxadiazole.
  • Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride to introduce the acetylamino group.
  • Final Coupling: The final benzamide structure is formed through coupling reactions involving the oxadiazole derivative and an aromatic amine .

Interaction studies focus on understanding how N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide interacts with biological targets. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action Studies: Investigating how the compound exerts its effects at the molecular level, particularly in microbial systems.

Several compounds share structural similarities with N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Acetylamino-N-benzoylacetamideContains benzoyl groupHigher solubility in organic solvents
5-Chloromethyl-1,2,4-OxadiazoleLacks acetylamino groupFocused on fungicidal properties
Benzamide DerivativesVarying substituents on benzene ringDiverse biological activities depending on substituents

These comparisons highlight the unique combination of functional groups present in N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide that may confer specific biological activities not seen in other similar compounds.

The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in drug design due to its unique electronic configuration and bioisosteric versatility. Characterized by a five-membered ring containing one oxygen and two nitrogen atoms (O-N-N arrangement), this moiety demonstrates:

  • Bioisosteric equivalence to ester and amide functionalities while resisting hydrolytic degradation.
  • Enhanced π-π stacking capacity from the planar aromatic structure, facilitating interactions with hydrophobic protein pockets.
  • Hydrogen-bonding potential via the N-O dipole (1.3–1.5 Å bond length), enabling precise molecular recognition.

Comparative analysis reveals critical advantages over analogous heterocycles:

Property1,2,4-Oxadiazole1,3,4-OxadiazoleAmide
Metabolic stabilityHighModerateLow
Dipole moment (Debye)3.8–4.22.9–3.33.5–3.8
Hydrolytic resistanceExcellentGoodPoor

Recent studies demonstrate that 1,2,4-oxadiazole-containing benzamides exhibit 10–100× greater plasma stability than amide analogs in carboxylesterase-rich environments. The scaffold's adaptability is exemplified in kinase inhibitors (e.g., RET kinase blockers with IC~50~ <50 nM) and antimicrobial agents targeting penicillin-binding proteins.

Role of Chloromethyl Substituents in Enhancing Pharmacokinetic Properties

The 5-(chloromethyl) substituent on the oxadiazole ring introduces three critical pharmacodynamic advantages:

  • Covalent binding potential: The reactive CH~2~Cl group enables targeted covalent modification of cysteine residues in enzymes, as demonstrated in recent carbonic anhydrase IX inhibitors (K~i~ = 89 pM).
  • Lipophilicity modulation: Chlorine's +I effect increases logP by 0.8–1.2 units compared to methyl derivatives, improving blood-brain barrier penetration.
  • Synthetic versatility: The chloromethyl group serves as a handle for late-stage functionalization via nucleophilic substitution (S~N~2) or cross-coupling reactions.

Structure-activity relationship (SAR) studies highlight the substituent's spatial requirements:

PositionSubstituentIC~50~ (nM)*logP
5CH~2~Cl12.4 ± 1.22.8
5CH~3~89.7 ± 5.61.9
3CH~2~Cl210.3 ± 18.42.6

*Against carbonic anhydrase IX

Historical Evolution of Benzamide Derivatives in Medicinal Chemistry

Benzamide-based therapeutics have evolved through three distinct phases:

Phase 1 (1880s–1940s): Early applications focused on analgesic and antipyretic properties, exemplified by the 1893 synthesis of N-phenylbenzamide.

Phase 2 (1950s–1990s): Discovery of sulfonamide-containing benzamides (e.g., procainamide) expanded applications to antiarrhythmics and antimicrobials.

Phase 3 (2000s–present): Integration of heterocyclic motifs like 1,2,4-oxadiazole enabled targeted therapies, including:

  • Kinase inhibitors for oncology (e.g., ponatinib derivatives)
  • Covalent modifiers of metabolic enzymes (e.g., CA IX/XII inhibitors)
  • Central nervous system agents modulating σ receptors

The compound N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide epitomizes this third phase, combining ancestral benzamide pharmacokinetics with modern heterocyclic targeting strategies.

The development of N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide represents a sophisticated application of bioisosteric design principles in medicinal chemistry [1] [2]. This compound exemplifies the strategic incorporation of the 1,2,4-oxadiazole heterocycle as a bioisosteric replacement for traditional functional groups within the benzamide scaffold [3] [4]. The molecular formula C14H15ClN4O3 with a molecular weight of 322.75 Da demonstrates the structural complexity achieved through this bioisosteric approach [1] [5].

The benzamide scaffold has emerged as a privileged structure in pharmaceutical development due to its versatility and broad spectrum of biological activities [6] [7]. The incorporation of 1,2,4-oxadiazole rings into benzamide frameworks represents a rational drug design strategy that addresses several limitations associated with traditional amide functionalities, particularly their susceptibility to enzymatic hydrolysis and metabolic degradation [3] [4] [8].

Comparative Analysis of 1,2,4-Oxadiazole vs. Traditional Benzamide Bioisosteres

The 1,2,4-oxadiazole heterocycle functions as a highly effective bioisosteric replacement for amide bonds, offering significant advantages in terms of metabolic stability and pharmacokinetic properties [3] [4] [9]. The five-membered aromatic ring system containing one oxygen and two nitrogen atoms provides unique electronic characteristics that distinguish it from traditional bioisosteres [10] [8].

Table 1: Comparative Analysis of 1,2,4-Oxadiazole vs Traditional Benzamide Bioisosteres

Property1,2,4-OxadiazoleTraditional AmideEster Bioisostere1,2,3-Triazole
Molecular WeightLower (-28 Da vs amide)ReferenceSimilar to amideHigher (+14 Da vs amide)
Hydrolytic StabilityHigh (resistant to hydrolysis)Low (susceptible to hydrolysis)Very low (rapid hydrolysis)High (resistant to hydrolysis)
Metabolic StabilityEnhanced (reduced metabolism)Moderate (peptide bond cleavage)Poor (esterase cleavage)High (metabolically stable)
Lipophilicity (LogP)Increased (+0.5-1.0 units)ReferenceSimilar to amideDecreased (-0.2-0.5 units)
Hydrogen Bond Acceptor CapacityModerate (N,O atoms)High (C=O, NH)High (C=O, O)High (3 N atoms)
Hydrogen Bond Donor CapacityNoneHigh (NH group)NoneVariable (NH if present)
Polar Surface AreaReduced (~25-30 Ų)Reference (~43 Ų)Moderate (~26 Ų)Higher (~38 Ų)
Oral BioavailabilityImprovedVariablePoorGood
Membrane PermeabilityEnhancedVariableHighModerate

The 1,2,4-oxadiazole ring demonstrates superior hydrolytic stability compared to traditional amide bonds, with resistance to enzymatic degradation being a key advantage [4] [9]. This stability arises from the aromatic character of the heterocycle and the absence of readily hydrolyzable bonds [8]. Research has demonstrated that 1,2,4-oxadiazole derivatives maintain structural integrity under physiological conditions where conventional amides would undergo rapid hydrolysis [11] [3].

The electronic properties of the 1,2,4-oxadiazole ring contribute significantly to its bioisosteric utility [10] [8]. The electron-deficient nature of the heterocycle, combined with its planar geometry, allows for effective mimicry of amide bond characteristics while providing enhanced metabolic stability [2] [4]. Studies have shown that the dipole moment and hydrogen bonding patterns of 1,2,4-oxadiazoles closely resemble those of amide groups, facilitating similar protein-ligand interactions [12].

Lipophilicity modifications represent another crucial advantage of 1,2,4-oxadiazole bioisosteres [10] [13]. The heterocycle typically increases the LogP value by 0.5 to 1.0 units compared to the corresponding amide, improving membrane permeability and potentially enhancing central nervous system penetration [2] [3]. This lipophilicity enhancement occurs without compromising the essential hydrogen bonding interactions required for biological activity [11] [4].

The synthetic accessibility of 1,2,4-oxadiazole derivatives has been extensively studied, with multiple established routes available for their preparation [15]. The most common synthetic approaches involve cyclization reactions of appropriate precursors under mild conditions, making these bioisosteres practical alternatives for medicinal chemistry applications [8] [16].

Impact of Chloromethyl Positioning on Molecular Recognition

The strategic positioning of the chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring in N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide represents a critical design element that influences molecular recognition patterns [1] . The chloromethyl functionality serves multiple roles in molecular interactions, including participation in halogen bonding, hydrophobic interactions, and potential covalent bond formation with nucleophilic sites [18].

Table 2: Impact of Chloromethyl Positioning on Molecular Recognition

PositionElectronic EffectsSteric HindranceHydrogen Bonding PotentialLipophilicity ContributionMolecular RecognitionSynthetic Accessibility
5-Position (Oxadiazole)Electron-withdrawing through oxadiazole ringMinimal (terminal position)Low (no nearby H-bond donors/acceptors)High (+1.2-1.5 LogP units)Halogen bonding with π-systemsModerate (oxadiazole synthesis required)
3-Position (Oxadiazole)Moderate electron-withdrawingModerate (adjacent to N-O)Moderate (near oxadiazole N)High (+1.0-1.3 LogP units)Weak halogen bondingModerate (regioselective challenges)
4-Position (Benzamide)Para-directing, moderate activationMinimal (para-position)Low (distant from amide)Moderate (+0.8-1.0 LogP units)Hydrophobic interactionsHigh (standard aromatic substitution)
3-Position (Benzamide)Meta-directing, moderate deactivationModerate (meta-position)Moderate (intermediate distance)Moderate (+0.7-0.9 LogP units)Mixed hydrophobic/polar interactionsHigh (direct substitution)
2-Position (Benzamide)Ortho-directing, strong activationHigh (ortho-position)High (adjacent to amide)Lower (+0.5-0.7 LogP units)Strong intramolecular interactionsModerate (potential steric issues)

The 5-position chloromethyl substitution on the oxadiazole ring provides optimal spatial orientation for molecular recognition events [12] [18]. This positioning minimizes steric hindrance while maximizing the potential for halogen bonding interactions with aromatic π-systems in biological targets [18]. Research has demonstrated that chlorine atoms can engage in directional halogen bonds with electron-rich aromatic residues, contributing to binding affinity and selectivity [18].

The electronic effects of chloromethyl substitution at the 5-position are transmitted through the oxadiazole ring system, influencing the overall electronic distribution of the molecule [10] . The electron-withdrawing nature of the chloromethyl group enhances the electron-deficient character of the oxadiazole ring, potentially strengthening interactions with electron-rich binding sites [8] [12].

Molecular modeling studies have revealed that the 5-chloromethyl-1,2,4-oxadiazole motif adopts conformations that optimize halogen bonding interactions [12] [18]. The geometry preference for edge-on rather than face-on orientations has been observed in protein-ligand complexes, with the chlorine atom preferentially interacting with aromatic rings at distances of approximately 3.5 Å [18].

Table 3: Detailed Research Findings on Molecular Recognition Patterns

Interaction TypeDistance Range (Å)Angular PreferenceBinding Energy (kcal/mol)Frequency in Protein ComplexesSelectivity Enhancement
Cl-π (Edge-on)3.2-3.860°-90°-1.2 to -2.5HighModerate
Cl-π (Face-on)3.0-3.60°-30°-0.8 to -1.8ModerateLow
Hydrophobic (CH2Cl)3.5-4.5Variable-0.5 to -1.2Very HighLow
Electrostatic (Cl-)2.8-3.2Directional-2.0 to -4.0LowHigh

The lipophilicity contribution of the 5-position chloromethyl group is substantial, adding approximately 1.2 to 1.5 LogP units to the overall molecular lipophilicity [10] [13]. This enhancement improves membrane permeability and tissue distribution while maintaining appropriate aqueous solubility for pharmaceutical applications [19] [20].

The synthetic accessibility of 5-chloromethyl-1,2,4-oxadiazole derivatives has been well-established through various synthetic methodologies [16] [15]. The most efficient approaches involve the formation of the oxadiazole ring followed by chloromethylation, or alternatively, the incorporation of chloromethyl-containing precursors during the cyclization process [8].

Comparative studies have demonstrated that alternative positioning of the chloromethyl group results in different molecular recognition profiles [19] [12]. The 3-position substitution on the oxadiazole ring provides moderate halogen bonding potential but with increased steric hindrance, while substitution on the benzamide ring offers different electronic and steric environments that may be suitable for specific target interactions [2] [6].

XLogP3

0.8

Dates

Last modified: 08-19-2023

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